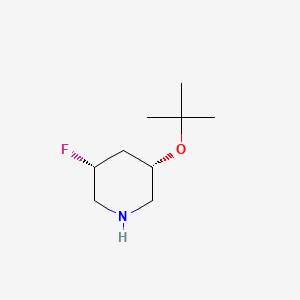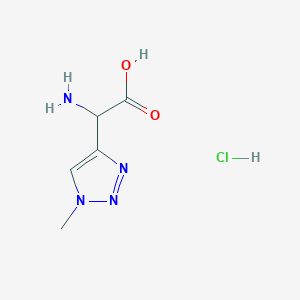![molecular formula C11H19ClO3S B13492988 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfonyl chloride group and the dimethyloxane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
化学反応の分析
Types of Reactions: 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts.
科学的研究の応用
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and interactions.
作用機序
The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride involves its ability to react with various biological molecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity. This reactivity makes it a valuable tool in biochemical research and drug development.
類似化合物との比較
Cyclopropane-1-sulfonyl chloride: Lacks the dimethyloxane moiety, making it less versatile in certain applications.
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
2,6-Dimethyloxan-4-yl methyl sulfonate: Similar structure but with a sulfonate ester group, affecting its chemical behavior.
Uniqueness: 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride stands out due to its combination of a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxane moiety. This unique structure imparts specific reactivity and versatility, making it valuable in various scientific and industrial applications.
特性
分子式 |
C11H19ClO3S |
|---|---|
分子量 |
266.79 g/mol |
IUPAC名 |
1-[(2,6-dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-8-5-10(6-9(2)15-8)7-11(3-4-11)16(12,13)14/h8-10H,3-7H2,1-2H3 |
InChIキー |
KZSWBDBUCYPJPR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(O1)C)CC2(CC2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


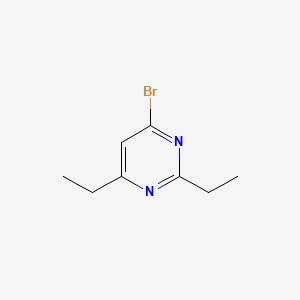
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
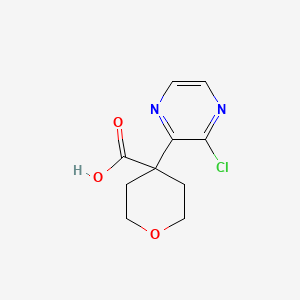
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
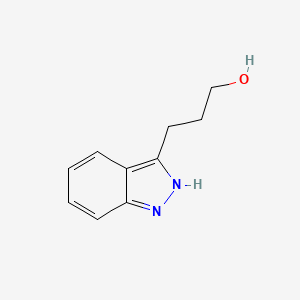
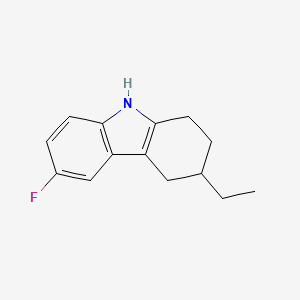
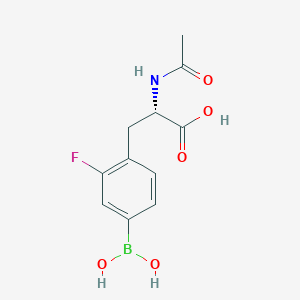
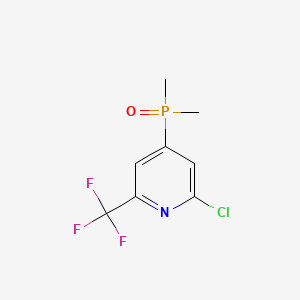
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
